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Compound of Interest

Compound Name: 4-Fluoro-2-(hydroxymethyl)phenol

Cat. No.: B1311887 Get Quote

An In-depth Technical Guide to 4-Fluoro-2-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental

properties of 4-Fluoro-2-(hydroxymethyl)phenol, a compound of interest in various scientific

domains. This document collates available data on its physicochemical properties,

spectroscopic profile, and analytical methodologies.

Core Properties and Characteristics
4-Fluoro-2-(hydroxymethyl)phenol, with the chemical formula C₇H₇FO₂, is a fluorinated

derivative of 2-(hydroxymethyl)phenol. The introduction of a fluorine atom can significantly

influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a

subject of interest in medicinal chemistry and materials science.

Physicochemical Properties
A summary of the known theoretical and experimental physicochemical properties of 4-Fluoro-
2-(hydroxymethyl)phenol is presented below. Theoretical values are computationally derived

and provide estimations, while experimental values are determined through laboratory

measurements.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1311887?utm_src=pdf-interest
https://www.benchchem.com/product/b1311887?utm_src=pdf-body
https://www.benchchem.com/product/b1311887?utm_src=pdf-body
https://www.benchchem.com/product/b1311887?utm_src=pdf-body
https://www.benchchem.com/product/b1311887?utm_src=pdf-body
https://www.benchchem.com/product/b1311887?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Theoretical Value Experimental Value

Molecular Formula C₇H₇FO₂ -

Molecular Weight 142.13 g/mol [1] -

CAS Number 2357-33-7[1] -

Melting Point - 69-71 °C

Boiling Point Not available Not available

XLogP3 1.3[1] -

Topological Polar Surface Area 40.5 Å²[1] -

Hydrogen Bond Donors 2[1] -

Hydrogen Bond Acceptors 2[1] -

Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of 4-Fluoro-2-
(hydroxymethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 4-Fluoro-2-(hydroxymethyl)phenol are not readily

available in the public domain, theoretical predictions and data from analogous compounds can

provide valuable insights.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons.

The fluorine atom will introduce splitting (H-F coupling) in the signals of nearby aromatic

protons.

¹³C NMR (Predicted): The carbon NMR spectrum will display seven unique signals

corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the

fluorine will exhibit a large C-F coupling constant. The chemical shifts will be influenced by the

electron-withdrawing effects of the fluorine and oxygen atoms.
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Other Spectroscopic Data
Mass Spectrometry (MS): A GC-MS spectrum is available for 4-Fluoro-2-
(hydroxymethyl)phenol, which can be used to determine its molecular weight and

fragmentation pattern.[1]

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is also available, providing

information about the functional groups present in the molecule.[1]

Experimental Protocols
Detailed experimental protocols are essential for the synthesis and analysis of 4-Fluoro-2-
(hydroxymethyl)phenol.

Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol
A general synthetic approach for hydroxymethylphenols involves the reaction of the

corresponding phenol with formaldehyde. For 4-Fluoro-2-(hydroxymethyl)phenol, a plausible

synthesis route would involve the reaction of 4-fluorophenol with formaldehyde under basic or

acidic conditions. A detailed, validated laboratory protocol for the synthesis of this specific

compound is not currently available in the searched literature.

Analytical Methods
The quantification and characterization of 4-Fluoro-2-(hydroxymethyl)phenol can be

achieved using various analytical techniques.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV

detection would be a suitable technique for the routine analysis and quantification of this

compound. The chromophoric nature of the phenol ring allows for sensitive UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high specificity and

sensitivity, making it an excellent method for trace-level detection and confirmation of 4-Fluoro-
2-(hydroxymethyl)phenol. Derivatization may be required to improve its volatility for GC

analysis.

Biological Activity
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Currently, there is no specific information available in the public domain regarding the biological

activity, mechanism of action, or involvement in any signaling pathways of 4-Fluoro-2-
(hydroxymethyl)phenol. Research in this area would be necessary to elucidate its potential

pharmacological or biological effects.

Visualizations
Logical Relationship of Compound Information
The following diagram illustrates the key aspects of information compiled for 4-Fluoro-2-
(hydroxymethyl)phenol.
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Caption: Overview of 4-Fluoro-2-(hydroxymethyl)phenol Information.

Experimental Workflow for Analysis
The following diagram outlines a general workflow for the analysis of 4-Fluoro-2-
(hydroxymethyl)phenol.
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Caption: General Analytical Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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